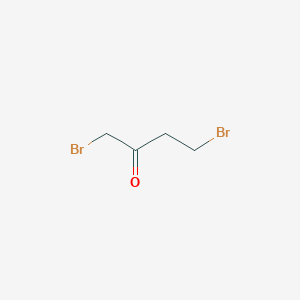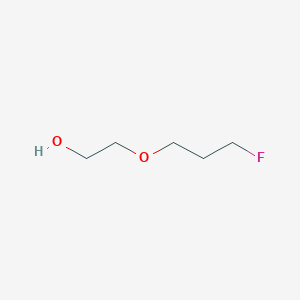
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a chemical compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a fluorobenzyl group attached to the tetrahydroquinoxaline core, and it is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves multiple steps, including the formation of the tetrahydroquinoxaline core and the subsequent introduction of the fluorobenzyl group. One common synthetic route involves the reduction of quinoxaline derivatives followed by nucleophilic substitution reactions to introduce the fluorobenzyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound back to its tetrahydroquinoxaline form.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride can be compared with other similar compounds, such as:
1-(2-Fluorobenzyl)piperidin-4-amine dihydrochloride: This compound also contains a fluorobenzyl group but has a different core structure.
1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride: Another fluorobenzyl-containing compound with a diazepane core.
1-(2-Fluorobenzyl)-3-butyl-8-(N-acetyl-4-aminobenzyl)-xanthine: A more complex molecule with additional functional groups .
Each of these compounds has unique properties and applications, highlighting the versatility of the fluorobenzyl group in chemical research.
Propriétés
Formule moléculaire |
C15H17Cl2FN2 |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
4-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
InChI |
InChI=1S/C15H15FN2.2ClH/c16-13-6-2-1-5-12(13)11-18-10-9-17-14-7-3-4-8-15(14)18;;/h1-8,17H,9-11H2;2*1H |
Clé InChI |
VWZOKYDPLNNJEC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13523057.png)

![tert-butyl N-{1-[(chlorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13523064.png)

![O-[(3-methoxyphenyl)methyl]hydroxylamine](/img/structure/B13523071.png)

![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13523085.png)

![2-[(1,3-Dioxaindan-5-yl)methoxy]aceticacid](/img/structure/B13523090.png)
![2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethan-1-amine](/img/structure/B13523097.png)



